molecular formula C6H8Cl2N2O2S B2755279 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride CAS No. 2167277-66-7

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride

Cat. No.: B2755279
CAS No.: 2167277-66-7
M. Wt: 243.1
InChI Key: HFFGFYMAXCSXDX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furfural (CMF) is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . It’s a versatile bio-platform molecule .


Synthesis Analysis

A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production .


Chemical Reactions Analysis

5-(Chloromethyl)furfural (CMF) is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . This perspective introduces the chemocatalytic approach to biorefining as the driving force behind the development of multifunctional chemical platforms .

Scientific Research Applications

Azide Ring-Opening-Ring-Closure Reactions

5-Chloro-1-methylpyrazole-4-carboxaldehydes undergo reactions with sodium azide to produce a mixture of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This reaction mechanism, applied to corresponding 5-chloro-1-phenylpyrazole-4-carboxaldehydes, yielded 4-cyano-5-hydroxy-1-phenyl-pyrazoles as sole products in high yields, demonstrating the compound's versatility in synthesizing complex organic structures (Becher et al., 1992).

Sulfonyl Derivatives of Phenoxyacetamide

The treatment of phenoxyacetamide with chlorosulfonic acid resulted in the formation of sulfonyl chloride derivatives. These compounds were further converted into sulfonamides and sulfonohydrazides, showcasing the potential of sulfonyl chloride derivatives in synthesizing pharmacologically relevant compounds (Cremlyn & Pannell, 1978).

Microwave-assisted Synthesis

Microwave-assisted techniques facilitated the synthesis of 5-trichloromethyl-1-phenyl-1H-pyrazoles and 1,2-dimethylpyrazolium chlorides, highlighting an environmentally friendly approach to obtaining pyrazole derivatives. This method offers significant advantages in terms of reaction times and yields, underlining the importance of sulfonyl chloride derivatives in modern synthetic chemistry (Martins et al., 2003).

Heterocyclic Sulfonyl Chlorides and Derivatives

The synthesis of various heterocyclic sulfonyl chlorides, including pyrazole and isoxazole-4-sulfonyl chlorides, was achieved. These sulfonyl chlorides were transformed into amides, hydrazides, and azides, further expanding the chemical repertoire for the development of heterocyclic compounds with potential biological activity (Cremlyn, Swinbourne, & Yung, 1981).

Antiviral Activity of Thiadiazole Sulfonamides

New 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and evaluated for their antiviral activity, specifically against the tobacco mosaic virus. This study not only showcases the potential of sulfonyl chloride derivatives in medicinal chemistry but also highlights their role in the development of new antiviral agents (Chen et al., 2010).

Mechanism of Action

The Blanc chloromethylation is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

5-(Chloromethyl)furfural (CMF) is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF). This perspective introduces the chemocatalytic approach to biorefining as the driving force behind the development of multifunctional chemical platforms . A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid is developed . This opens new avenues for the preparation of CMF .

Properties

IUPAC Name

5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFGFYMAXCSXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)Cl)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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